Cas no 2136197-53-8 ((1S)-2-amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol)
(1S)-2-amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1S)-2-amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol
- 2136197-53-8
- EN300-1147456
-
- Inchi: 1S/C6H11N3O/c1-9-3-5(8-4-9)6(10)2-7/h3-4,6,10H,2,7H2,1H3/t6-/m0/s1
- InChI Key: GNVUPCLNRGBKNA-LURJTMIESA-N
- SMILES: O[C@@H](CN)C1=CN(C)C=N1
Computed Properties
- Exact Mass: 141.090211983g/mol
- Monoisotopic Mass: 141.090211983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 109
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.7
- Topological Polar Surface Area: 64.1Ų
(1S)-2-amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1147456-0.05g |
(1S)-2-amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol |
2136197-53-8 | 95% | 0.05g |
$1068.0 | 2023-10-25 | |
| Enamine | EN300-1147456-0.1g |
(1S)-2-amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol |
2136197-53-8 | 95% | 0.1g |
$1119.0 | 2023-10-25 | |
| Enamine | EN300-1147456-0.25g |
(1S)-2-amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol |
2136197-53-8 | 95% | 0.25g |
$1170.0 | 2023-10-25 | |
| Enamine | EN300-1147456-0.5g |
(1S)-2-amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol |
2136197-53-8 | 95% | 0.5g |
$1221.0 | 2023-10-25 | |
| Enamine | EN300-1147456-1.0g |
(1S)-2-amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol |
2136197-53-8 | 1g |
$1543.0 | 2023-06-09 | ||
| Enamine | EN300-1147456-2.5g |
(1S)-2-amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol |
2136197-53-8 | 95% | 2.5g |
$2492.0 | 2023-10-25 | |
| Enamine | EN300-1147456-5.0g |
(1S)-2-amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol |
2136197-53-8 | 5g |
$4475.0 | 2023-06-09 | ||
| Enamine | EN300-1147456-10.0g |
(1S)-2-amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol |
2136197-53-8 | 10g |
$6635.0 | 2023-06-09 | ||
| Enamine | EN300-1147456-1g |
(1S)-2-amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol |
2136197-53-8 | 95% | 1g |
$1272.0 | 2023-10-25 | |
| Enamine | EN300-1147456-5g |
(1S)-2-amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol |
2136197-53-8 | 95% | 5g |
$3687.0 | 2023-10-25 |
(1S)-2-amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on (1S)-2-amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol
Introduction to (1S)-2-amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol (CAS No. 2136197-53-8)
(1S)-2-amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by its CAS number 2136197-53-8, has garnered attention due to its potential applications in drug development and biochemical research. The molecular structure of this compound incorporates a chiral center, making it a valuable candidate for studying stereoselective synthesis and pharmacological activity.
The< strong>imidazole moiety in the molecule is a key feature that contributes to its reactivity and biological interactions. Imidazole derivatives are well-documented for their role in various biological processes, including enzyme inhibition and signal transduction. Specifically, the presence of a< strong>1-methyl-1H-imidazol-4-yl group enhances the compound's ability to interact with biological targets, making it a promising scaffold for medicinal chemistry.
In recent years, there has been growing interest in the development of novel therapeutic agents that leverage the unique properties of heterocyclic compounds. Research has demonstrated that< strong>(1S)-2-amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol exhibits promising pharmacological effects in preclinical studies. These studies have highlighted its potential as an intermediate in the synthesis of more complex molecules with enhanced therapeutic profiles.
The synthesis of this compound involves sophisticated organic chemistry techniques, including stereoselective reactions to ensure the retention of the (1S) configuration. The< strong>amino group and the< strong>ethanol moiety further contribute to the compound's versatility, allowing for modifications that can fine-tune its biological activity. Advanced synthetic methodologies have enabled researchers to produce this compound with high purity and yield, facilitating its use in further research and development.
The pharmacological potential of< strong>(1S)-2-amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol has been explored in various disease models. Preliminary studies suggest that it may have applications in treating inflammatory conditions, neurological disorders, and infectious diseases. The compound's ability to modulate key biological pathways makes it a attractive candidate for further investigation into novel therapeutic strategies.
The structural features of this compound also make it a valuable tool for understanding molecular interactions at the biochemical level. Researchers are utilizing computational modeling and experimental techniques to elucidate how this molecule interacts with target proteins and enzymes. These insights are crucial for designing next-generation drugs with improved efficacy and reduced side effects.
In conclusion, (1S)-2-amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol (CAS No. 2136197-53-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural properties, combined with promising preclinical results, position it as a key player in the development of new therapeutic agents. As research continues to uncover its full potential, this compound is expected to contribute significantly to advancements in medicine and biotechnology.
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